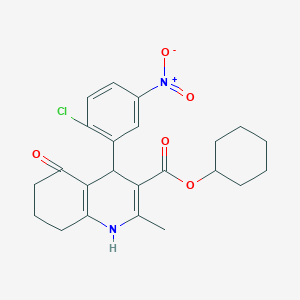![molecular formula C14H19NO4 B5155824 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as MDBP and belongs to the class of psychoactive substances. It is a derivative of the 1,3-benzodioxole family and has a piperidinol moiety attached to it. MDBP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
MDBP exerts its pharmacological effects by interacting with several neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, emotion, and cognition. MDBP also acts as an antagonist at the 5-HT2A receptor, which is involved in the pathophysiology of several psychiatric disorders.
Biochemical and Physiological Effects:
MDBP has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in a dose-dependent manner. MDBP has also been shown to produce antipsychotic effects in animal models of schizophrenia. Additionally, MDBP has been found to produce sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBP has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. MDBP has also been shown to have a high affinity for several receptors, which makes it a useful tool for studying the pharmacology of these receptors. However, there are also limitations to the use of MDBP in lab experiments. Its psychoactive properties may make it difficult to use in certain animal models, and its potential for abuse may limit its use in human studies.
Direcciones Futuras
There are several future directions for research on MDBP. One area of interest is its potential for the treatment of drug addiction. MDBP's affinity for the dopamine D2 receptor makes it a promising candidate for the development of new treatments for addiction. Another area of interest is the development of new analogs of MDBP that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of MDBP and its potential for the treatment of psychiatric disorders.
Métodos De Síntesis
MDBP can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine in the presence of reducing agents such as sodium borohydride. The resulting product is then subjected to methylation using dimethyl sulfate to yield MDBP. This synthesis method has been well-established in the literature and has been used by several researchers to obtain pure and high-quality MDBP.
Aplicaciones Científicas De Investigación
MDBP has been extensively studied for its potential therapeutic applications in several scientific fields. It has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. MDBP has also been found to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of drug addiction.
Propiedades
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-10(7-13-14(12)19-9-18-13)8-15-4-2-11(16)3-5-15/h6-7,11,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJLXAUMJHZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5155742.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)
![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5155781.png)

![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
![10-bromo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5155798.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)